![molecular formula C20H18N6O2S B2911404 N-(4-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 894060-53-8](/img/structure/B2911404.png)

N-(4-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

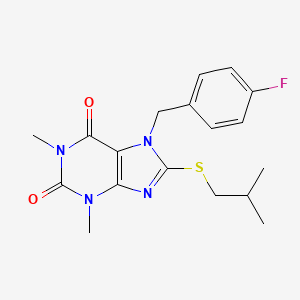

N-(4-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide , also known by its chemical formula C5H4N4 , belongs to the class of triazolopyridines . It exhibits intriguing structural features and has garnered attention due to its potential applications in various fields .

Synthesis Analysis

The synthesis of this compound involves several steps. One common route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates , followed by condensation with hydrazine. This concise synthetic approach provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Physical And Chemical Properties Analysis

- Melting Point : Approximately 208°C (dec.) .

- Spectral Properties : The surface-enhanced Raman (SER) spectra of this compound adsorbed on silver hydrosols have been studied in the region 3500-100 cm-1 .

Scientific Research Applications

Insecticidal Activity

The compound has demonstrated insecticidal properties, making it a potential candidate for pest control. Specifically, it targets the ryanodine receptor (RyR), which plays a crucial role in insect muscle function. Researchers have designed and synthesized novel diphenyl-1H-pyrazole derivatives with a cyano substituent to enhance insecticidal activity. Among these derivatives, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) exhibited larvicidal activity against the diamondback moth (Plutella xylostella) .

Energetic Ionic Compounds

A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium compounds has been achieved. These compounds exhibit good detonation performances and low sensitivities. The synthetic strategy used for these fused pyridinyl azides highlights the compound’s importance in the field of heterocyclic chemistry .

Umpolung Hydroboration

An innovative approach involves the inverse hydroboration of pyridine using a diboron(4) compound and a proton source. This process results in the formation of an N-boryl pyridyl anion, demonstrating the compound’s versatility in synthetic chemistry .

properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2S/c1-2-28-16-5-3-15(4-6-16)22-19(27)13-29-20-24-23-18-8-7-17(25-26(18)20)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZFDIDLXLOUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2911324.png)

![3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2911325.png)

![(E)-1-{5-[4-(3-chlorophenyl)piperazino]-2-thienyl}-3-(dimethylamino)-2-propen-1-one](/img/structure/B2911327.png)

![Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate](/img/structure/B2911328.png)

![3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt](/img/structure/B2911337.png)

![4-(2,5-dimethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2911338.png)

![9-(2-methoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2911341.png)